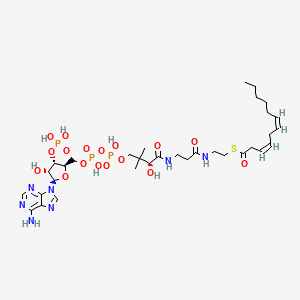

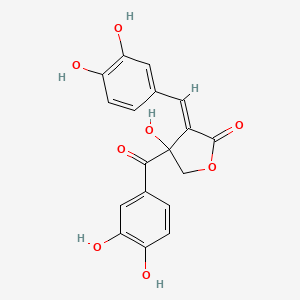

Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

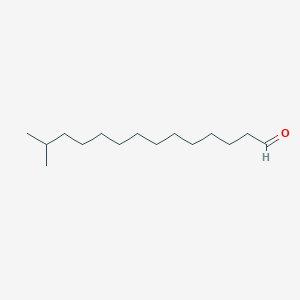

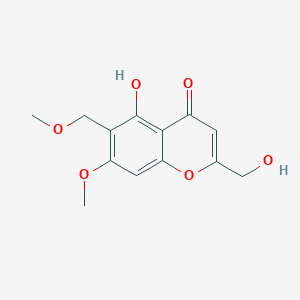

Ys-II is a spirostanyl glycoside that is smilagenin attached to a beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl residue at position 3 via a glycosidic linkage. Isolated from Yucca gloriosa and Yucca guatemalensis, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a spirostanyl glycoside, a disaccharide derivative, an organic heterohexacyclic compound and an oxaspiro compound. It derives from a (25R)-5beta-spirostan-3beta-ol.

Aplicaciones Científicas De Investigación

Steroidal Saponins and Their Bioactivity

Research has identified various steroidal saponins, including smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside, with potential bioactive properties. For instance, studies on the wild edible vegetable Smilacina atropurpurea have isolated new steroidal saponins, which exhibited significant in vitro cytotoxicity against human tumor cells (Yang et al., 2009). Similarly, research on Yucca gloriosa has isolated steroidal glycosides, including smilagenin derivatives, which may have biological significance (Nakano et al., 1991).

Antitumor and Cytotoxic Properties

Studies have shown that steroidal glycosides isolated from various plants, including those structurally related to smilagenin, exhibit cytotoxic activities. For example, research on Tribulus terrestris identified steroidal saponins with potential antitumor properties (Wu et al., 1996). Similarly, steroidal saponins from Smilax officinalis have been explored for their potential in cancer treatment (Bernardo et al., 1996).

Potential Antifungal and Antimicrobial Properties

Research has also focused on the antifungal and antimicrobial properties of steroidal saponins. For instance, compounds isolated from Smilax medica showed antifungal activity against human pathogenic yeasts (Sautour et al., 2006). This suggests a potential application in combating fungal infections.

Apoptotic and Cardioprotective Effects

Further studies have indicated that steroidal saponins can induce apoptosis in cancer cells and may have cardioprotective effects. A study on Camassia cusickii demonstrated that steroidal saponins induced apoptotic cell death in leukemic cells (Candra et al., 2001). Another study on Tribulus terrestris highlighted the role of a triterpene saponin in attenuating apoptosis in cardiocytes, suggesting potential therapeutic applications (Sun et al., 2008).

Cytotoxicity Against Cancer Cell Lines

Steroidal constituents from Smilacina japonica, including smilagenin derivatives, have shown cytotoxic activity against various human cancer cell lines, indicating their potential in cancer therapy (Cui et al., 2018).

Propiedades

Fórmula molecular |

C39H64O13 |

|---|---|

Peso molecular |

740.9 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1 |

Clave InChI |

MMTWXUQMLQGAPC-KQRWKONWSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

Pictogramas |

Irritant |

Sinónimos |

timosaponin A3 timosaponin AIII |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[N'-[[(2R,5S)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1248110.png)